molecular formula C14H16N2O B1440703 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone CAS No. 1086393-55-6

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone

Cat. No. B1440703
M. Wt: 228.29 g/mol
InChI Key: OWECBMRVJKRHBT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Biological Activity

  • Antiplasmodial and Antifungal Activity : A study focused on the synthesis of functionalized aminoquinolines, including derivatives of pyrrolidin-1-ylquinoline, revealed moderate antiplasmodial activity against Plasmodium falciparum and promising antifungal activity against specific strains like Rhodotorula bogoriensis and Aspergillus flavus (Vandekerckhove et al., 2015).

  • Antitumor Agents : Another research highlighted the synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones and evaluated their anti-proliferative activity against various human cancer cell lines. These compounds showed potent cytotoxic activity against cancer cells while demonstrating weak inhibitory activity towards normal cells (Huang et al., 2013).

  • Anticoagulant Activity : Derivatives of pyrroloquinolin-2-ones, including those structurally related to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone, were synthesized and evaluated for their anticoagulant activity, indicating potential applications in blood coagulation management (Novichikhina et al., 2020).

Chemical Synthesis and Characterization

  • Regio- and Stereoselective Synthesis : A green chemistry approach led to the synthesis of functionalized dihydrofuro[3,2-c]quinolin-4(2H)-ones via a three-component reaction, demonstrating the compound's versatility in organic synthesis (Indumathi et al., 2012).

  • Organocatalytic Synthesis : Research on the synthesis of pyrrolyl 4-quinolinone alkaloids, including quinolactacide, through 9-AJ-catalyzed tandem acyl transfer–regioselective cyclization, shows the compound's importance in producing complex organic molecules (Saito et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWECBMRVJKRHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695034
Record name 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone

CAS RN

1086393-55-6
Record name 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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